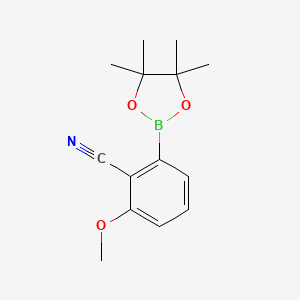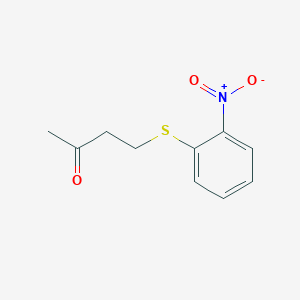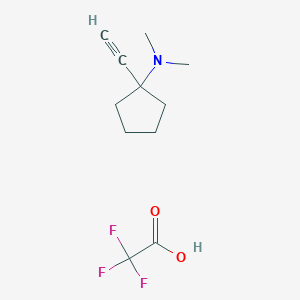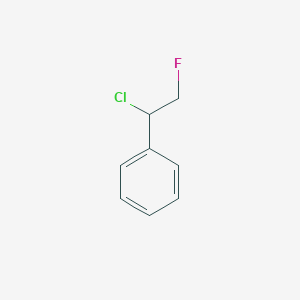![molecular formula C15H16ClNO3 B15309588 Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate CAS No. 2870681-96-0](/img/structure/B15309588.png)
Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate is an organic compound that features a quinoline ring substituted with a chlorine atom and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate typically involves the reaction of 2-chloroquinoline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas with a palladium catalyst can be used.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives.
Hydrolysis: The major product is 2-[(2-chloroquinolin-6-yl)oxy]acetic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the biological activity of quinoline derivatives.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]ethylcarbamate
- Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]ethoxyacetate
- Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]propionate
Uniqueness
Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate is unique due to its specific ester linkage and the presence of the chlorine-substituted quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
2870681-96-0 |
|---|---|
Fórmula molecular |
C15H16ClNO3 |
Peso molecular |
293.74 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-chloroquinolin-6-yl)oxyacetate |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(18)9-19-11-5-6-12-10(8-11)4-7-13(16)17-12/h4-8H,9H2,1-3H3 |
Clave InChI |
KXUJHBHOSJZTHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


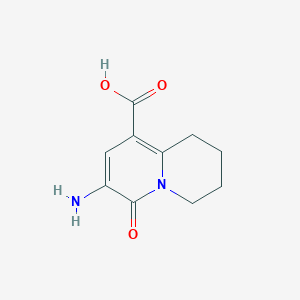

![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)

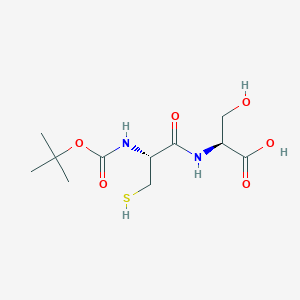

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoicacid](/img/structure/B15309546.png)
![rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B15309547.png)
